molecular formula C13H17NO4 B15301036 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15301036
M. Wt: 251.28 g/mol
InChI Key: SVMHXTIPNZWSCV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a 2,5-dimethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with a 2,5-dimethoxyphenyl group. This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.

Uniqueness

4-(2,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and activities.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-17-8-3-4-12(18-2)9(5-8)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

SVMHXTIPNZWSCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CNCC2C(=O)O

Origin of Product

United States

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